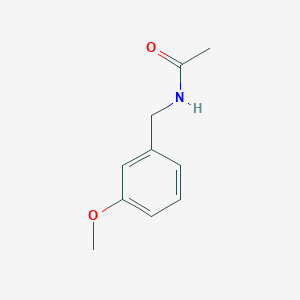

N-(3-Methoxybenzyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

174688-81-4 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C10H13NO2/c1-8(12)11-7-9-4-3-5-10(6-9)13-2/h3-6H,7H2,1-2H3,(H,11,12) |

InChI Key |

QISBKEXGALSAAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Methoxybenzyl Acetamide

Established Synthetic Routes to N-(3-Methoxybenzyl)acetamide

Traditional methods for the synthesis of this compound have relied on well-established organic reactions, including reductive amination and acylation strategies. These methods are valued for their reliability and are often the primary choice in many laboratory settings.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, providing a versatile method for the formation of carbon-nitrogen bonds. The synthesis of this compound via this route typically involves a two-step process. The first step is the formation of an imine from 3-methoxybenzaldehyde (B106831) and a suitable amine source, such as ammonia (B1221849) or a protected amine. This is followed by the reduction of the imine intermediate to the corresponding amine, 3-methoxybenzylamine (B130926). Subsequent acetylation of the amine yields the final product.

Alternatively, a direct reductive amination can be employed where 3-methoxybenzaldehyde is reacted with an amine in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial, as it must selectively reduce the imine in the presence of the aldehyde starting material. Sodium triacetoxyborohydride is often favored due to its mild nature and high selectivity for iminium ions. tcichemicals.com

A practical example of a reductive amination involving a similar substrate is the reaction of m-anisaldehyde (3-methoxybenzaldehyde) with dimethylamine (B145610) hydrochloride in the presence of sodium triacetoxyborohydride, which proceeds with good yield. tcichemicals.com A similar strategy could be employed with ammonia or a protected form of ammonia, followed by an acetylation step to yield this compound.

Acylation Strategies Utilizing Aniline (B41778) Precursors

A more direct and widely used method for the synthesis of this compound is the acylation of the precursor amine, 3-methoxybenzylamine. This approach involves the reaction of the amine with an acetylating agent, most commonly acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid).

This method is generally high-yielding and can be performed under various conditions. For instance, the N-acylation of amines with acetic anhydride can be conducted under solvent-free conditions, which is an environmentally friendly approach. wpmucdn.com The reaction of an amine with acetic anhydride at room temperature without any solvent has been shown to proceed efficiently, providing the N-acylated product in good to excellent yields. wpmucdn.com

Furthermore, this acylation can be performed in an aqueous medium, which is another green chemistry approach. In this method, the amine is first converted to its hydrochloride salt, which is soluble in water. Upon addition of acetic anhydride and a base like sodium bicarbonate, the free amine is regenerated in situ and reacts immediately to form the amide, which often precipitates from the reaction mixture. labflow.com This procedure is advantageous due to the use of an environmentally benign solvent and the ease of product isolation. labflow.com

| Acylating Agent | Reaction Conditions | Advantages |

| Acetic Anhydride | Solvent-free, room temperature | Environmentally friendly, simple work-up |

| Acetic Anhydride | Aqueous medium with NaHCO₃ | Green solvent, easy product isolation |

| Acetyl Chloride | Organic solvent with a base | High reactivity |

Palladium-Catalyzed Synthesis Pathways

Palladium-catalyzed reactions have become a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds. While direct palladium-catalyzed N-acetylation of benzylamines is not extensively documented, related palladium-catalyzed amination reactions suggest potential pathways.

The Buchwald-Hartwig amination, for instance, is a well-established method for the formation of C-N bonds between aryl halides or triflates and amines. A plausible, albeit less direct, route to this compound could involve the palladium-catalyzed coupling of a 3-methoxybenzyl halide with acetamide (B32628). This would require a suitable palladium catalyst and ligand system to facilitate the cross-coupling reaction. The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the desired reactivity. nih.gov

Another potential palladium-catalyzed approach could involve the C-H activation of a suitable precursor. For example, palladium catalysts have been used for the ortho-benzylation of C-H bonds in benzamides. frontiersin.org While this does not directly lead to the target molecule, it highlights the potential of palladium catalysis in functionalizing molecules at positions that might be relevant for the synthesis of derivatives.

Novel and Green Synthetic Methodologies for this compound Derivatives

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of biocatalysis and microwave-assisted synthesis for the preparation of this compound and its derivatives.

Bio-Catalyzed Synthesis (e.g., using Candida parapsilosis ATCC 7330)

Biocatalysis offers a green alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. While the use of Candida parapsilosis ATCC 7330 has been reported for the synthesis of various N-phenylacetamides, a more directly relevant example for this compound involves the use of other enzymes. thieme-connect.de

A study has shown that an N-substituted formamide (B127407) deformylase can catalyze the reverse reaction of hydrolysis, leading to the synthesis of N-benzyl carboxamides. thieme-connect.deunh.edu This enzyme was found to synthesize N-benzylacetamide from benzylamine (B48309) and acetate (B1210297). thieme-connect.deunh.edu This enzymatic approach is highly specific and operates under mild conditions, making it an attractive green methodology. It is plausible that this enzyme or a similar biocatalyst could be employed for the synthesis of this compound from 3-methoxybenzylamine and an acetate source.

| Enzyme | Substrates | Product | Key Features |

| N-substituted formamide deformylase | Benzylamine, Acetate | N-benzylacetamide | Mild reaction conditions, high specificity |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of amides, including N-benzylamides, has been shown to be significantly enhanced by microwave irradiation. nih.gov

The N-acylation of amines with acetic anhydride can be efficiently carried out under microwave irradiation, often in the absence of a solvent. This solvent-free approach is a hallmark of green chemistry, as it reduces the use of volatile organic compounds. The rapid heating provided by microwaves can drive the reaction to completion in a matter of minutes, whereas conventional methods might require several hours. rsc.org This methodology is applicable to a wide range of amines, including benzylamines, suggesting its suitability for the synthesis of this compound. nih.gov The use of microwave assistance not only accelerates the reaction but can also lead to cleaner reaction profiles with fewer byproducts. rsc.org

| Method | Reaction Time | Yield | Advantages |

| Conventional Heating | Hours | Good | Standard laboratory technique |

| Microwave-Assisted Synthesis | Minutes | Often Higher | Rapid, energy-efficient, green |

Derivatization and Scaffold Elaboration of this compound

The strategic modification of the this compound core is a key focus in medicinal and synthetic chemistry. These modifications can be broadly categorized into the synthesis of substituted analogues, its application as a pivotal intermediate in the formation of complex heterocyclic compounds, and its role in the generation of poly-substituted acetamide frameworks.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues can be achieved through several established synthetic methodologies, primarily focusing on modifications at the amide nitrogen and the aromatic ring. A prevalent method for introducing diversity at the amide nitrogen is through reductive amination. This two-step process typically involves the reaction of 3-methoxybenzaldehyde with a primary amine to form an imine intermediate, which is subsequently reduced to the corresponding secondary amine. Acylation of this amine with an appropriate agent, such as acetic anhydride or acetyl chloride, yields the desired N-substituted this compound.

For instance, the synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, a structurally related analogue, is accomplished through the reductive amination of o-vanillin with p-toluidine, followed by acetylation. unh.edulabflow.com This highlights a general strategy where various primary amines can be employed to generate a library of N-aryl or N-alkyl substituted analogues.

Further diversification can be achieved by N-alkylation or N-acylation of the parent this compound. The presence of the amide proton allows for deprotonation with a suitable base, followed by reaction with an alkyl or acyl halide to introduce a wide array of substituents.

Another approach to generate analogues involves modifications on the aromatic ring. While direct electrophilic aromatic substitution on this compound can be complex due to the directing effects of both the methoxy (B1213986) and the acetamidomethyl groups, a more controlled approach involves the use of pre-substituted 3-methoxybenzaldehyde derivatives in the initial reductive amination step. This allows for the introduction of various functional groups at specific positions on the phenyl ring.

A different synthetic route to N-arylacetamides, including N-(3-methoxyphenyl)acetamide, involves the amination of aryltriazenes with acetonitrile (B52724) under metal-free conditions. This method provides an alternative to traditional cross-coupling reactions.

Below is a table summarizing the synthesis of some this compound analogues and related compounds:

| Starting Material 1 | Starting Material 2 | Reagents | Product | Yield (%) | Reference |

| 3-Methoxybenzaldehyde | Cyclohexylamine | Amine-boranes | N-(3-methoxybenzyl)cyclohexanamine | - | purdue.edu |

| 1-(phenyldiazenyl)pyrrolidine | Acetonitrile, Water | Ionic Liquid | N-phenylacetamide | 54% | |

| 1-(m-tolyldiazenyl)pyrrolidine | Acetonitrile, Water | Ionic Liquid | N-(m-tolyl)acetamide | 47% | |

| 1-((3-methoxyphenyl)diazenyl)pyrrolidine | Acetonitrile, Water | Ionic Liquid | N-(3-methoxyphenyl)acetamide | 45% |

Role as a Key Intermediate in Complex Heterocyclic Compound Synthesis

This compound and its derivatives are valuable precursors for the synthesis of a variety of complex heterocyclic compounds, most notably isoquinoline (B145761) alkaloids and their analogues. The electron-rich nature of the 3-methoxy-substituted benzene (B151609) ring facilitates intramolecular electrophilic aromatic substitution reactions, which are key steps in several classic cyclization strategies.

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines. This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). While this compound itself is not a direct substrate for this reaction, its derivatives, specifically N-(3,4-dimethoxyphenethyl)acetamide (a homologue), are classic starting materials. The methoxy group at the 3-position of the benzyl (B1604629) moiety in this compound is ortho and para directing, which would favor cyclization at the 6-position of the aromatic ring, leading to the formation of a 7-methoxy-substituted dihydroisoquinoline ring system.

Similarly, the Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. An this compound derivative, after reduction of the amide to the corresponding amine, can serve as the β-arylethylamine component. The activating effect of the methoxy group is crucial for the success of the ring closure step.

Furthermore, this compound can potentially participate in multicomponent reactions (MCRs) , such as the Ugi and Passerini reactions, to generate complex acyclic precursors that can subsequently be cyclized to form heterocycles. nih.govresearchgate.net

The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govresearchgate.net By using 3-methoxybenzylamine (derived from the reduction of this compound or its corresponding nitrile), in combination with other suitable components, highly functionalized intermediates can be synthesized in a single step. These intermediates can then be subjected to post-condensation transformations to afford a variety of heterocyclic scaffolds.

The Passerini three-component reaction , which combines an aldehyde, a carboxylic acid, and an isocyanide, can also be employed to create α-acyloxy amides. wikipedia.orgorganic-chemistry.org While direct participation of this compound is less common, its constituent parts (3-methoxybenzaldehyde or 3-methoxybenzyl isocyanide) are viable substrates. For example, a Passerini reaction between m-anisaldehyde (3-methoxybenzaldehyde), cyclohexyl isocyanide, and benzoic acid has been reported to produce 2-(cyclohexylamino)-1-(3-methoxyphenyl)-2-oxoethyl benzoate. nih.gov

The following table provides examples of heterocyclic syntheses where this compound or its direct derivatives could serve as key intermediates:

| Reaction Type | Reactants | Product Type | Potential Intermediate |

| Bischler-Napieralski | N-(2-(3-methoxyphenyl)ethyl)acetamide, POCl₃ | 7-Methoxy-3,4-dihydroisoquinoline | This compound derivative |

| Pictet-Spengler | 2-(3-methoxyphenyl)ethan-1-amine, Aldehyde | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Amine from reduction of this compound |

| Ugi Reaction | 3-Methoxybenzylamine, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide | Amine from reduction of this compound |

| Passerini Reaction | 3-Methoxybenzaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy-carboxamide | 3-Methoxybenzaldehyde |

Formation of Poly-Substituted Acetamide Scaffolds

The this compound framework provides a versatile platform for the construction of more complex, poly-substituted acetamide scaffolds. These scaffolds are of interest in medicinal chemistry due to the prevalence of the acetamide moiety in biologically active molecules.

One strategy for elaborating this scaffold is through multicomponent reactions. As mentioned previously, the Ugi and Passerini reactions can generate highly substituted acyclic amide structures in a single, convergent step. nih.govresearchgate.net For instance, if 3-methoxybenzylamine is used as the amine component in an Ugi reaction, the resulting product will be a dipeptide-like molecule with four points of diversity, all centered around the original acetamide nitrogen.

Another approach involves the functionalization of the benzylic methylene (B1212753) group. Deprotonation of the amide N-H followed by a second deprotonation at the benzylic position using a strong base could generate a dianion. This dianion could then be sequentially or selectively alkylated to introduce substituents at both the nitrogen and the benzylic carbon, leading to a highly substituted acetamide core.

Furthermore, the aromatic ring can be further functionalized. For example, nitration of N-(4-methoxyphenyl)acetamide, a related compound, has been studied, indicating that the aromatic ring of this compound is also amenable to electrophilic substitution, which could introduce additional substituents. researchgate.net

The following table outlines potential strategies for the formation of poly-substituted acetamide scaffolds from this compound:

| Strategy | Key Transformation | Resulting Scaffold |

| Ugi Reaction | Multicomponent condensation | α-Acylamino-N-(3-methoxybenzyl)carboxamides with diverse substituents |

| Passerini Reaction | Multicomponent condensation | α-Acyloxy-N-aryl/alkyl-2-(3-methoxyphenyl)acetamides |

| Sequential N- and C-Alkylation | Dianion formation and alkylation | N,α-Disubstituted-N-(3-methoxybenzyl)acetamides |

| Aromatic Ring Functionalization | Electrophilic aromatic substitution | Poly-substituted aryl N-(3-methoxybenzyl)acetamides |

Structure Activity Relationship Sar and Structural Biology of N 3 Methoxybenzyl Acetamide Derivatives

Fundamental Principles of Structure-Activity Correlation for Acetamides

The acetamide (B32628) moiety (-NHC(O)CH₃) is a common functional group in many biologically active compounds. Its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group) allows for crucial interactions with biological targets such as enzymes and receptors. The planarity of the amide bond, a consequence of resonance between the nitrogen lone pair and the carbonyl group, imparts a degree of rigidity to the molecule, which can be important for specific binding.

In the context of N-benzylacetamide derivatives, the acetamide group serves as a key linker between the benzyl (B1604629) moiety and a potential interacting partner within a biological system. The orientation and conformation of this group, influenced by the surrounding structural features, can significantly impact the compound's biological activity. For instance, in a series of α-substituted acetamido-N-benzylacetamides evaluated for anticonvulsant activity, the acetamido group was found to be important, though not strictly essential, for preventing maximal electroshock (MES)-induced seizures. nih.gov Replacement of the 2-acetamido group with hydroxy or methoxy (B1213986) substituents still resulted in compounds with significant anticonvulsant effects, suggesting that the hydrogen bonding and steric profile of this region are key determinants of activity. nih.gov

Impact of Aromatic Substitutions on Biological Activity

The position of the methoxy group on the benzyl ring is a critical determinant of biological activity. In N-(3-Methoxybenzyl)acetamide, the methoxy group is in the meta position. Studies on related N-benzylacetamide derivatives have shown that the position of substituents on the phenyl ring can dramatically alter their potency and selectivity.

For example, in a study of (R)-N-benzyl 2-acetamido-3-methoxypropionamide (lacosamide) and its derivatives, substitutions on the benzyl ring were extensively investigated for their impact on anticonvulsant activity. unc.edu A comparison of 2'-, 3'-, and 4'-substituted analogs revealed that the 4'-position was generally the most favorable for activity. unc.edu This suggests that the steric and electronic environment around the para position of the benzyl ring is crucial for optimal interaction with the biological target. While this study was not on this compound itself, it provides valuable insight into the potential impact of substituent positioning on the benzyl moiety of related compounds.

The following table summarizes the anticonvulsant activity of some 4'-substituted (R)-N-benzyl 2-acetamido-3-methoxypropionamide derivatives in the maximal electroshock (MES) seizure model in mice.

| Compound | 4'-Substituent | MES ED₅₀ (mg/kg) |

| (R)-Lacosamide | H | 11.2 |

| Derivative 1 | F | 8.7 |

| Derivative 2 | Cl | 10.5 |

| Derivative 3 | Br | 12.6 |

| Derivative 4 | I | 17.8 |

| Derivative 5 | CH₃ | 10.9 |

| Derivative 6 | OCH₃ | 13.5 |

| Derivative 7 | CN | 15.1 |

| Derivative 8 | NO₂ | 21.4 |

| Data sourced from a study on (R)-N-benzyl 2-acetamido-3-methoxypropionamide derivatives. unc.edu The parent compound in this table is not this compound. |

The electronic nature of the substituents on the phenyl ring can significantly influence the biological activity of N-benzylacetamide derivatives. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring, which can enhance π-π stacking interactions with aromatic residues in a binding pocket. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) and cyano (-CN) decrease the electron density of the ring.

In the aforementioned study on lacosamide (B1674222) derivatives, a range of electron-donating and electron-withdrawing groups were tolerated at the 4'-position, with non-bulky substituents generally exhibiting good activity regardless of their electronic properties. unc.edu For instance, the 4'-fluoro (an EWG) and 4'-methyl (an EDG) derivatives both showed potent anticonvulsant activity, comparable to the unsubstituted parent compound. unc.edu This suggests that for this particular biological target, the electronic effect of the substituent may be less critical than its size and position.

The size and shape of substituents, or their steric effects, are critical factors in determining the fit of a molecule into a binding site. Bulky alkyl or alicyclic groups can either enhance binding by occupying a hydrophobic pocket or hinder it by causing steric clashes.

In the context of anticonvulsant N-benzylacetamides, studies on α-substituted derivatives have highlighted the importance of steric factors. The introduction of various heterocyclic groups at the α-position of the acetamide moiety led to compounds with excellent protection against MES-induced seizures. tandfonline.com Specifically, α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl derivatives were found to be highly active, indicating that specific steric and electronic features of these rings are favorable for activity. tandfonline.com Further exploration within the α-furan-2-yl series revealed that stringent steric and electronic requirements were necessary for maximal activity. tandfonline.com

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The rotation around single bonds in this compound allows it to adopt various conformations. The preferred conformation is the one with the lowest energy, which is dictated by a combination of steric and electronic factors. The amide bond itself typically exists in a planar conformation, but rotation is possible around the N-benzyl and C-acetyl bonds.

Chirality can also play a significant role in the biological activity of N-benzylacetamide derivatives. If a chiral center is present, the different enantiomers can exhibit distinct pharmacological profiles. For example, in the case of N-benzyl 2-acetamido-2-phenyl-acetamide, the anticonvulsant activity was found to reside principally in the (R)-isomer. nih.gov This stereoselectivity implies a specific three-dimensional arrangement is required for optimal interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to gain insight into the structural features that are important for activity.

Several QSAR studies have been conducted on N-benzylacetamide derivatives with anticonvulsant activity. In one study on α-substituted acetamido-N-benzylacetamide derivatives, a robust QSAR model was developed using descriptors calculated by Density Functional Theory (DFT). tandfonline.com The model, which had a high correlation coefficient (R² = 0.98), indicated that a combination of electronic, topological, and physicochemical properties influences the anticonvulsant activity. tandfonline.com

Another QSAR study on a similar series of compounds utilized Genetic Function Approximation (GFA) to select the most relevant molecular descriptors. scholarsresearchlibrary.com The resulting model also showed excellent predictive power and highlighted the importance of both 2D and 3D descriptors in characterizing the anticonvulsant activity. scholarsresearchlibrary.com Although these studies were not performed directly on this compound derivatives, the methodologies and the types of descriptors found to be important could be applied to develop predictive QSAR models for this class of compounds as well. Such models would be invaluable in guiding the design of new analogs with potentially enhanced anticonvulsant or other biological activities.

Mechanistic Investigations of N 3 Methoxybenzyl Acetamide and Its Analogues

Molecular Target Identification and Characterization

The exploration of the biological activities of N-(3-Methoxybenzyl)acetamide and its analogues has centered on their potential to interact with and modulate the function of various enzymes critical to cellular processes. These investigations are crucial for understanding the therapeutic potential and mechanism of action of this chemical scaffold.

Enzyme Inhibition and Modulation Studies

No direct inhibitory data for this compound against Acetylcholinesterase or Butyrylcholinesterase was found in the reviewed literature.

The lipoxygenase (LOX) pathways are significant targets in the study of inflammation and other diseases. Research into analogues of this compound has revealed inhibitory activity against these enzymes. Specifically, a study focused on the optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold identified potent inhibitors of 12-lipoxygenase (12-LOX). nih.gov Two notable compounds from this series, 35 and 36 , displayed nanomolar potency against 12-LOX and exhibited excellent selectivity over other lipoxygenases and cyclooxygenases. nih.gov These findings are particularly relevant due to the structural similarity to this compound, suggesting that the 3-methoxybenzyl group may contribute favorably to the inhibition of 12-LOX.

No direct inhibitory data for this compound against 12-Lipoxygenase or 15-Lipoxygenase-1 was found in the reviewed literature.

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological conditions. While a broad range of MMP inhibitors have been developed, specific inhibitory data for this compound against MMP-13 is not available in the current scientific literature. The development of selective MMP-13 inhibitors is an ongoing area of research, with a focus on identifying novel chemical scaffolds that can potently and selectively target this enzyme. nih.govnih.gov

No direct inhibitory data for this compound against MMP-13 was found in the reviewed literature.

Histone deacetylases (HDACs) are key regulators of gene expression and have emerged as important targets in cancer therapy. The inhibitory activity of this compound against HDACs has not been specifically reported. However, the broader class of acetamide-containing compounds has been explored for HDAC inhibition. For instance, a study on novel non-hydroxamic histone deacetylase inhibitors utilized an N-trifluoroacetamide group as a zinc-binding moiety. nih.gov This suggests that the acetamide (B32628) functional group can play a role in interacting with the active site of HDACs. Further investigation would be necessary to determine if this compound possesses any activity towards this enzyme class.

No direct inhibitory data for this compound against Histone Deacetylases was found in the reviewed literature.

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Analogues of this compound have been investigated for their inhibitory effects on several tyrosine kinases.

Abl Kinase: An analogue, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (compound 1) , was identified as a potent inhibitor of the FLT3-ITD and BCR-ABL pathways. nih.gov This compound demonstrated significant inhibitory activity against K562 cells, which harbor a BCR-ABL mutation, with an IC50 of 8.43 ± 2.75 nM. nih.gov

Src Kinase: A series of thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory activities. The unsubstituted N-benzyl derivative 8a showed inhibition of c-Src kinase with GI50 values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively. chapman.edu This indicates that the N-benzylacetamide scaffold can serve as a basis for Src kinase inhibitors.

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis. Numerous inhibitors of VEGFR-2 have been developed, with some containing an acetamide moiety. For example, a series of novel VEGFR-2 inhibitors included N-(4-methoxyphenyl)-2-(4-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperazin-1-yl)acetamide (13b) , which showed an IC50 of 8.35 µM against the HepG-2 cell line. nih.gov While not a direct analogue, this demonstrates the compatibility of the acetamide group in VEGFR-2 inhibitors.

| Tyrosine Kinase | Analogue Compound | Cell Line/Assay | IC50/GI50 Value |

| Abl | N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine | K562 | 8.43 ± 2.75 nM nih.gov |

| Src | N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8a) | NIH3T3/c-Src527F | 1.34 µM chapman.edu |

| Src | N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8a) | SYF/c-Src527F | 2.30 µM chapman.edu |

| VEGFR-2 | N-(4-methoxyphenyl)-2-(4-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperazin-1-yl)acetamide (13b) | HepG-2 | 8.35 µM nih.gov |

Receptor Binding and Ligand-Receptor Interactions

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel known for its role as a sensor for noxious stimuli, including heat and capsaicin. nih.govmdpi.com While direct studies on this compound are not available, research into structurally similar compounds provides insight into how this chemical scaffold might interact with the TRPV1 receptor.

Investigations into a series of 4-hydroxy-3-methoxyphenyl acetamide analogues have shown that modifications to the aromatic ring can significantly alter the compound's functional activity at the TRPV1 receptor. nih.gov Specifically, halogenation of the aromatic A-region was found to shift the activity of these ligands from agonism towards antagonism. nih.gov The degree of this shift was dependent on the size of the halogen atom, with iodine producing a greater antagonistic effect than bromine or chlorine. nih.gov This suggests that the electronic and steric properties of substituents on the methoxyphenyl ring are critical determinants of ligand efficacy at the TRPV1 receptor. Another related antagonist, SB-366791 (N-(3-methoxyphenyl)-4-chlorocinnamide), which shares the N-(3-methoxyphenyl) group, has been identified as a potent inhibitor of TRPV1 activation by various agonists. frontiersin.org

Table 1: Functional Activity of Halogenated 4-hydroxy-3-methoxyphenyl Acetamide Analogues at the TRPV1 Receptor

| Compound Modification | Functional Activity Shift | Reference |

|---|---|---|

| 5- or 6-Halogenation (Cl, Br, I) | Shifts from agonism toward antagonism | nih.gov |

Significant research has been conducted on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793), an analogue of this compound that serves as a potent agonist for melatonin (B1676174) receptors. researchgate.netnih.gov Melatonin receptors, primarily the MT1 and MT2 subtypes, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of melatonin, including the regulation of circadian rhythms. researchgate.net

The N-anilinoethylamide class of compounds, to which UCM793 belongs, was designed with the aniline (B41778) portion mimicking the indole (B1671886) ring of melatonin. researchgate.net UCM793 itself has demonstrated high binding affinity for both MT1 and MT2 receptors, with values in the nanomolar range. researchgate.net Studies on dimeric forms of this analogue, where two units of UCM793 are linked together, have shown that the point of linkage can influence receptor selectivity and activity. For instance, dimerization through the methoxy (B1213986) substituent led to a marked improvement in selectivity for the MT1 receptor and resulted in partial agonist behavior. nih.gov

Table 2: Binding Affinity of UCM793 for Melatonin Receptors

| Receptor Subtype | Binding Affinity (pKi) | Reference |

|---|---|---|

| MT1 | 8.47 | researchgate.net |

No studies were identified in the scientific literature that investigate the binding or functional modulation of this compound or its analogues at the μ, κ, or δ opioid receptors. These receptors are members of the GPCR family and are the primary targets for opioid ligands, mediating analgesia and other physiological effects. mdpi.comfrontiersin.org

The Translocator Protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane. wikipedia.orgbmbreports.org It is involved in various cellular processes, including cholesterol transport and steroid synthesis, and is considered a biomarker for neuroinflammation. nih.govmdpi.com

Research into ligands for TSPO has identified compounds containing a methoxybenzyl acetamide scaffold. One such radiolabeled ligand, N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide, has been developed for positron emission tomography (PET) imaging of TSPO. nih.gov It is important to note that this compound is an analogue with a substitution at the 2-position of the benzyl (B1604629) ring (ortho-), rather than the 3-position (meta-), and features a large, substituted pyridine (B92270) ring on the acetamide nitrogen. This ligand demonstrated a high binding affinity for TSPO, superior to the prototypical ligand PK11195. nih.gov These findings suggest that the N-(methoxybenzyl)acetamide structure can serve as a core for developing high-affinity TSPO ligands, although the specific contributions of the 3-methoxy isomer remain to be investigated.

Table 3: Comparative Binding Affinities of a TSPO Ligand Analogue

| Compound | Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 6-Fluoro-PBR28* | TSPO (Rat Brain) | 0.23 ± 0.02 nM | nih.gov |

| PK11195 | TSPO (Rat Brain) | 1.80 ± 0.04 nM | nih.gov |

*N-(6-Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide

Protein-Ligand Interaction Specificity

The specificity of protein-ligand interactions is fundamental to understanding the mechanism of action of therapeutic compounds. For analogues of this compound, a key area of investigation has been their interaction with the TEA Domain (TEAD) family of transcription factors, which are crucial downstream effectors of the Hippo signaling pathway. The interaction between TEAD and its co-activator, Yes-associated protein (YAP), is a critical node in controlling cell growth and proliferation, and its dysregulation is implicated in various cancers.

Recent studies have focused on developing small molecule inhibitors that disrupt the TEAD-YAP protein-protein interaction. One of the primary mechanisms to achieve this is through the inhibition of TEAD auto-palmitoylation. Palmitoylation is a post-translational modification where a palmitic acid molecule is covalently attached to a cysteine residue within the TEAD protein. This modification is essential for the stability and proper function of TEAD, including its ability to bind to YAP. nih.govbiorxiv.org

Analogues of this compound have been investigated for their potential to bind to the palmitate-binding pocket of TEAD. By occupying this pocket, these small molecules can allosterically inhibit the TEAD-YAP interaction. The crystal structure of a lead compound, TM2, which shares a core structural motif with N-benzylacetamides, revealed that it inserts into the deep hydrophobic pocket of TEAD that is normally occupied by palmitate. google.com Furthermore, the head group of the inhibitor can occupy a novel adjacent pocket, leading to conformational changes in TEAD that further disrupt the binding interface with YAP. google.com

The specificity of these interactions is crucial for therapeutic development. The compound JM7, a novel small-molecule inhibitor of TEAD palmitoylation, has been shown to directly bind to all four TEAD isoforms (TEAD1-4) in cells, as confirmed by cellular thermal shift assays. nih.gov This demonstrates a degree of specificity for the TEAD family of proteins. The structure-activity relationship (SAR) studies of these inhibitors aim to optimize their potency and selectivity, thereby minimizing off-target effects. The synthesis and evaluation of numerous analogues allow for the identification of key chemical features that enhance binding affinity and specificity for the TEAD palmitoylation pocket. google.com

Cellular and Subcellular Pathway Modulation

Effects on Signal Transduction Cascades (e.g., ERK, p38, JNK Phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK) cascades, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. nih.govnih.gov Dysregulation of these pathways is a hallmark of many cancers.

Currently, based on publicly available scientific literature, there is no direct evidence detailing the specific effects of this compound or its close analogues on the phosphorylation status of ERK, p38, or JNK. While the Hippo-YAP pathway, the primary target of many N-benzylacetamide analogues, can crosstalk with MAPK pathways, specific studies elucidating this link for the compound are not available. Therefore, a detailed analysis of how this compound modulates these specific signal transduction cascades cannot be provided at this time.

Cellular Metabolism Pathways (e.g., Lactate (B86563) Dehydrogenase Activity)

Cellular metabolism is often reprogrammed in cancer cells to support their rapid growth and proliferation. One of the key enzymes in anaerobic glycolysis is Lactate Dehydrogenase (LDH), which converts pyruvate (B1213749) to lactate. High LDH activity is often associated with a metabolic shift towards glycolysis, known as the Warburg effect, and is a prognostic marker in several cancers.

As of the current available research, there are no specific studies that have investigated the direct effects of this compound or its analogues on the activity of lactate dehydrogenase or other key enzymes involved in cellular metabolism. Therefore, a conclusive statement on the modulation of cellular metabolism pathways by this class of compounds cannot be made.

Transcriptional Regulation and Protein-Protein Interactions (e.g., TEAD-YAP Inhibition)

The primary mechanism through which analogues of this compound are being investigated for their therapeutic potential is the inhibition of the TEAD-YAP transcriptional complex. nih.gov The TEAD-YAP interaction is a critical downstream event in the Hippo signaling pathway. When the Hippo pathway is inactive, the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.

Small molecule inhibitors, structurally related to this compound, have been designed to disrupt this protein-protein interaction. As mentioned previously, a key strategy is the inhibition of TEAD auto-palmitoylation. nih.gov By binding to the palmitate pocket, these inhibitors allosterically prevent the binding of YAP to TEAD. This disruption of the TEAD-YAP complex prevents the recruitment of the transcriptional machinery to the promoters of target genes, thereby downregulating their expression.

The efficacy of these inhibitors is demonstrated by their ability to inhibit the transcriptional reporter activity of YAP. For instance, the compound JM7 was found to inhibit YAP transcriptional reporter activity with an IC50 of 972 nM. nih.gov Furthermore, treatment with such inhibitors leads to a decrease in the expression of well-known YAP target genes. This confirms that the disruption of the TEAD-YAP interaction translates into a functional inhibition of the transcriptional program driven by this complex.

The development of these inhibitors has been guided by structure-activity relationship (SAR) studies. A patent for TEAD-YAP inhibitors describes the synthesis of various analogues of a lead compound, TM2, to improve potency and selectivity. google.com The table below summarizes the inhibitory activity of some of these analogues on TEAD2 auto-palmitoylation.

| Compound | Concentration (µM) | Inhibition of TEAD2 Auto-palmitoylation |

| TM2 | 0.05 | Moderate |

| TM2 | 0.5 | Strong |

| Analogue 1 | 0.05 | Varies |

| Analogue 1 | 0.5 | Varies |

| Analogue 2 | 0.05 | Varies |

| Analogue 2 | 0.5 | Varies |

| ... | ... | ... |

| (Please note that specific inhibitory values for the analogues are not publicly disclosed in the patent and are represented here as "Varies" to illustrate the nature of SAR studies.) |

These investigations highlight a promising strategy for cancer therapy by targeting the transcriptional regulation governed by the TEAD-YAP interaction. The ongoing development of more potent and selective analogues of this compound holds the potential for new therapeutic interventions in cancers driven by the Hippo-YAP pathway.

Pharmacological and Biological Activity Profiling of N 3 Methoxybenzyl Acetamide Derivatives Preclinical

Analgesic and Pain Modulatory Properties in Research Models

Derivatives of acetamide (B32628) have been systematically investigated for their potential analgesic properties using various preclinical models of pain that assess responses to thermal, mechanical, and chemical stimuli. nih.govresearchgate.net In these studies, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were evaluated in mice. nih.govresearchgate.net The results indicated that these compounds significantly reduced the number of writhing responses induced by acetic acid, a model for chemical visceral pain. nih.govresearchgate.net Furthermore, they demonstrated an increased latency in response to thermal pain stimuli in both the hot-plate and tail-clip tests. nih.govresearchgate.net Notably, these analgesic effects were observed without negatively impacting motor coordination, as assessed by the Rota-Rod test. nih.gov

In a separate line of research focusing on pain associated with inflammation and neuropathy, a methoxybenzyl-amide derivative of 4-methyl-2.2-dioxo-1H-2λ⁶.1-benzothiazine-3-carboxylic acid, identified as compound NI-9, was studied. bba-journal.com This compound demonstrated significant analgesic activity in multiple rodent models. bba-journal.com In the acetic acid-induced writhing test in mice and the tail-flick test (thermal irritation) in rats, compound NI-9 showed analgesic effects of 38.09% and 49.75%, respectively. bba-journal.com These effects were comparable to or exceeded those of the non-steroidal anti-inflammatory drug (NSAID) meloxicam (B1676189) (36.73% and 45.68%) and were slightly less than diclofenac (B195802) (41.95% and 55.95%). bba-journal.com

The compound's efficacy was particularly pronounced in models of inflammatory and neuropathic pain. In a rat model of adjuvant-induced arthritis, compound NI-9 produced a 43.32% analgesic effect, which was statistically superior to both meloxicam (26.26%) and diclofenac (33.69%). bba-journal.com Similarly, in a diabetic neuropathy model, its pain-relieving effect was found to be superior to that of diclofenac. bba-journal.com

| Compound/Derivative Class | Pain Model | Species | Key Finding | Reference |

|---|---|---|---|---|

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide | Acetic Acid-Induced Writhing | Mice | Significant decrease in writhing responses | nih.govresearchgate.net |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide | Hot-Plate & Tail-Clip Test | Mice | Increased latency to thermal stimuli | nih.govresearchgate.net |

| Compound NI-9 (methoxybenzyl-amide derivative) | Acetic Acid-Induced Writhing | Mice | 38.09% analgesic activity | bba-journal.com |

| Compound NI-9 (methoxybenzyl-amide derivative) | Tail-Flick Test | Rats | 49.75% analgesic activity | bba-journal.com |

| Compound NI-9 (methoxybenzyl-amide derivative) | Adjuvant Arthritis | Rats | 43.32% analgesic effect; superior to meloxicam and diclofenac | bba-journal.com |

| Compound NI-9 (methoxybenzyl-amide derivative) | Diabetic Neuropathy | Rats | Analgesic effect superior to diclofenac | bba-journal.com |

Anti-inflammatory Effects in Biological Systems

The anti-inflammatory potential of N-(3-Methoxybenzyl)acetamide derivatives has been explored through both in vivo and in vitro models, often focusing on their ability to inhibit key pathways in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. archivepp.comarchivepp.com The carrageenan-induced rat paw edema model is a standard in vivo assay used to evaluate acute inflammation. mdpi.com In this model, the administration of certain NSAID-related acetamide derivatives resulted in a significant reduction in paw edema. For instance, derivatives of ibuprofen (B1674241) and ketoprofen (B1673614) demonstrated a 67% and 91% reduction in edema, respectively, outperforming the parent drugs. mdpi.com

In vitro studies have further elucidated the mechanisms behind these effects. Certain acetamide derivatives have shown the ability to inhibit COX-2, the inducible form of the enzyme that plays a major role in inflammatory prostaglandin (B15479496) synthesis. mdpi.com The ketoprofen derivative, for example, inhibited COX-2 by 94%, a marked increase compared to the 49% inhibition by ketoprofen itself. mdpi.com

Further mechanistic studies on different acetamide derivatives have investigated their impact on the production of inflammatory mediators in cell-based assays. nih.govresearchgate.net In lipopolysaccharide (LPS)-stimulated J774.A1 macrophage cells, a model for studying inflammatory responses, specific acetamide compounds were tested for their ability to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), both of which are key signaling molecules in inflammation. nih.govresearchgate.net The findings from these studies demonstrate the potential of these compounds to mitigate inflammatory responses at a cellular level. nih.govresearchgate.net

| Compound/Derivative | Model/Assay | Key Finding | Reference |

|---|---|---|---|

| Ibuprofen Acetamide Derivative | Carrageenan-Induced Rat Paw Edema | 67% reduction in edema | mdpi.com |

| Ketoprofen Acetamide Derivative | Carrageenan-Induced Rat Paw Edema | 91% reduction in edema | mdpi.com |

| Ketoprofen Acetamide Derivative | In vitro COX-2 Inhibition | 94% inhibition of COX-2 activity | mdpi.com |

| Various Acetamide Derivatives | LPS-Stimulated Macrophages | Reduced production of ROS and NO | nih.govresearchgate.net |

Antimicrobial Efficacy Investigations

The antibacterial potential of this compound analogues has been evaluated against a panel of pathogenic bacteria. In one study, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) were synthesized and assessed for their antibacterial properties. nih.gov The results showed that compounds featuring a benzothiazole (B30560) moiety linked via an amide bond to various heterocyclic amines, such as oxadiazole, pyrrolidine, and pyridine (B92270), possessed notable antibacterial activity. nih.gov

Two compounds in particular, designated 2b and 2i, demonstrated good antibacterial activity, which was comparable to the standard antibiotic levofloxacin. nih.gov Their minimum inhibitory concentrations (MIC) were determined against several bacterial strains, including E. coli, S. typhi, S. aureus, and B. subtilus, with values close to that of the positive control. nih.gov Another study investigated derivatives of N-(4-methoxyphenyl)acetamide against the phytopathogen Pectobacterium carotovorum. One compound, sodium acetyl(4-methoxyphenyl)carbamodithioate, exhibited a significant zone of inhibition of 18 mm at a concentration of 0.4%. researchgate.net

Research into acetamide derivatives has also revealed promising antifungal properties. A fungicidal screen identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective agents against Candida species, with additional activity observed against Aspergillus species. nih.gov Further optimization of this series led to the discovery of N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, which displayed broad-spectrum in vitro antifungal activity against various fungi, including molds and dermatophytes, in addition to its fungicidal action against Candida. nih.gov This compound also demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection, significantly reducing the fungal load in the kidneys. nih.gov

In another study, N-(4-methoxyphenyl)acetamide derivatives were tested against the phytopathogenic fungus Fusarium oxysporum. The compound sodium acetyl(4-methoxyphenyl)carbamodithioate was found to have high fungicidal activity, completely inhibiting the growth of this phytopathogen at a 0.4% concentration. researchgate.net

The antiviral potential of compounds structurally related to this compound has been an area of active investigation. One study focused on the anti-HIV activity of Desmosdumotin D and its analogues. mdpi.com Desmosdumotin D itself showed the highest activity against HIV-1 integrase, with an IC₅₀ value of 13.6 ± 1.75 µM. mdpi.com However, its synthesized derivatives exhibited significantly lower activity in this assay. mdpi.com

Other research has explored different structural classes. Uracil (B121893) derivatives with a 3-(3,5-dimethylbenzyl) substitution at the N3-position have demonstrated excellent anti-HIV-1 activity. researchgate.net Additionally, certain stilbene-related heterocyclic compounds have shown anti-HIV effects by interfering with the function of viral Tat and cellular NF-kappaB proteins, which are crucial for viral transcription. researchgate.net More recently, research has identified 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives as novel inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov

| Compound Class/Name | Viral Target | Activity Metric | Key Finding | Reference |

|---|---|---|---|---|

| Desmosdumotin D | HIV-1 Integrase | IC₅₀ | 13.6 ± 1.75 µM | mdpi.com |

| 3-(3,5-dimethylbenzyl) uracil derivatives | HIV-1 | - | Excellent anti-HIV-1 activity | researchgate.net |

| Stilbene-related heterocyclic compounds | HIV (Tat and NF-kappaB) | - | Displayed anti-HIV activity | researchgate.net |

| 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides | SARS-CoV-2 RdRp | - | Identified as novel inhibitors | nih.gov |

Anticancer and Cytotoxic Activity in Cell-Based Assays

The cytotoxic potential of this compound derivatives against various cancer cell lines has been evaluated in numerous preclinical studies. A series of thiazolyl N-benzyl-substituted acetamide derivatives were assessed for their ability to inhibit cell proliferation. chapman.edu Compounds 8b, 8d, and 8e were particularly effective, inhibiting the proliferation of CCR5 and BT-20 breast cancer cells by 61-71% and the colon cancer cell line HT-29 by 54-56% after 72 hours of treatment at a 50 µM concentration. chapman.edu

In another study, a large series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were tested for anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using an MTT assay. nih.gov The results showed that the compounds were generally more cytotoxic against the U-87 cell line. nih.gov Specifically, compounds 36, 19, and 6 demonstrated the highest activity against the MDA-MB-231 cell line, reducing cell viability to 43.7 ± 7.4%, 44.6 ± 8.0%, and 46.2 ± 5.0%, respectively. nih.gov

Furthermore, N-hetaryl-2-cyanoacetamide derivatives incorporating a tetrahydrobenzo[b]thiophene moiety were evaluated for cytotoxic activity against colorectal cancer (CRC) cell lines. researchgate.net Two compounds, NPs12a and the carbamate (B1207046) derivative 3b, showed significant cytotoxicity with IC₅₀ values of 57.15 µg/mL and 81.50 µg/mL, respectively, against LoVo cells. Against HCT-116 cells, their IC₅₀ values were 60.35 µg/mL and 71.00 µg/mL, respectively, identifying them as promising candidates for further development. researchgate.net

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Thiazolyl N-benzyl acetamides (8b, 8d, 8e) | CCR5, BT-20 (Breast) | % Proliferation Inhibition | 61-71% inhibition at 50 µM | chapman.edu |

| Thiazolyl N-benzyl acetamides (8b, 8d, 8e) | HT-29 (Colon) | % Proliferation Inhibition | 54-56% inhibition at 50 µM | chapman.edu |

| 3-[(4-methoxyphenyl)amino]propanehydrazide (Comp. 36) | MDA-MB-231 (Breast) | % Cell Viability | Reduced to 43.7 ± 7.4% | nih.gov |

| 3-[(4-methoxyphenyl)amino]propanehydrazide (Comp. 19) | MDA-MB-231 (Breast) | % Cell Viability | Reduced to 44.6 ± 8.0% | nih.gov |

| 3-[(4-methoxyphenyl)amino]propanehydrazide (Comp. 6) | MDA-MB-231 (Breast) | % Cell Viability | Reduced to 46.2 ± 5.0% | nih.gov |

| N-hetaryl-2-cyanoacetamide (NPs12a) | LoVo (Colorectal) | IC₅₀ | 57.15 µg/mL | researchgate.net |

| N-hetaryl-2-cyanoacetamide (NPs12a) | HCT-116 (Colorectal) | IC₅₀ | 60.35 µg/mL | researchgate.net |

In Vitro Cytotoxicity Profiling Against Various Cancer Cell Lines

Synthetic phenylacetamide derivatives, including those with methoxy (B1213986) substitutions, have been evaluated for their cytotoxic effects against various human cancer cell lines. Studies have demonstrated that these compounds can exhibit potent activity. For instance, a series of phenylacetamide derivatives were tested against MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 (breast cancer) cell lines. researcher.life

The position of the substituent on the phenyl ring was found to influence the cytotoxic potency. One derivative, compound 3d , which features a methoxy group, showed significant cytotoxic effects against MCF-7 cells with an IC50 value of 0.7±0.4 μM. researcher.life Another derivative, 3c , also demonstrated notable activity against MCF-7 cells with an IC50 of 0.7±0.08 μM. researcher.life These findings indicate that phenylacetamide derivatives are a promising class of compounds for further investigation in cancer research. researcher.life

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | researcher.life |

| Derivative 3d (methoxy-substituted) | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | researcher.life |

| Derivative 3j (para-nitro substituted) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | researcher.life |

| Doxorubicin (Control) | MDA-MB-468 (Breast Cancer) | 0.38 ± 0.07 | researcher.life |

Mechanisms Underlying Cytotoxic Effects (e.g., Apoptosis Induction)

The cytotoxic activity of phenylacetamide derivatives appears to be mediated, at least in part, by the induction of apoptosis. researcher.life Research has shown that treatment with these compounds can trigger both intrinsic and extrinsic apoptosis signaling pathways in cancer cells. researcher.life

Specifically, the methoxy-substituted derivative 3d was observed to increase the number of apoptotic cells in all tested cancer cell lines compared to control groups, as demonstrated by TUNEL assay. researcher.life This compound also caused significant DNA fragmentation, a hallmark of apoptosis, in PC12 cells. researcher.life The mechanism involves the upregulation of pro-apoptotic factors such as Bax and FasL RNA expression, as well as an increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. researcher.life

Antioxidant Potential and Radical Scavenging Activity

Certain acetamide derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov The in vitro antioxidant activity of these compounds has been assessed using methods such as the ABTS radical scavenging assay and by measuring the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines. nih.gov This line of research suggests that the acetamide scaffold is a viable starting point for developing compounds capable of protecting biological systems from oxidative damage. nih.gov

Chondroprotective Effects in Osteoarthritis Research Models

Derivatives containing the 3-methoxybenzyl moiety have shown potential in the context of osteoarthritis (OA). OA is characterized by the degradation of articular cartilage, a process in which matrix metalloproteinases (MMPs) play a crucial role. researchgate.net Specifically, MMP-13 is a key enzyme responsible for the cleavage of type II collagen, the primary structural component of cartilage. researchgate.net

A study focused on developing selective MMP-13 inhibitors identified N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide as a highly potent and selective inhibitor of MMP-13. researchgate.net By inhibiting this enzyme, such compounds could potentially prevent the degradation of the cartilage matrix, thus exhibiting a chondroprotective effect and offering a therapeutic strategy for osteoarthritis. researchgate.net

Neuroprotective Studies

The neuroprotective potential of this compound derivatives has been explored, particularly through synthetic macamides, which are structurally similar to the endocannabinoid anandamide. nih.govresearchgate.net Two such compounds, N-(3-methoxybenzyl)oleamide (MAC 18:1) and N-(3-methoxybenzyl)linoleamide (MAC 18:2), have been highlighted for their neuroprotective activity in neurotoxic environments. nih.govmdpi.com

The proposed mechanism for this neuroprotective effect involves the inhibition of the fatty acid amide hydrolase (FAAH) enzyme. researchgate.net FAAH is responsible for the degradation of anandamide; its inhibition could lead to increased endocannabinoid levels, which is suggested to have neuroprotective and anticonvulsant effects. nih.govresearchgate.net The presence of the methoxy group on the benzyl ring is thought to contribute to this neuroprotective activity. mdpi.com In vivo studies in rat models of epilepsy demonstrated that these macamides have an anticonvulsant effect, with N-(3-methoxybenzyl)linoleamide being particularly active. researchgate.net

Antihyperglycemic Activity (e.g., α-Amylase Inhibition)

The inhibition of carbohydrate-digesting enzymes like α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.gov While various chemical scaffolds are being investigated for this purpose, preclinical data specifically detailing the α-amylase inhibitory activity of this compound derivatives are limited in the current body of scientific literature. However, research into other molecular structures has shown that the inclusion of a methoxy group can be favorable for this activity. For instance, certain 3-methoxy derivatives of 2,4-thiazolidinedione (B21345) have displayed potent α-amylase inhibition, suggesting the potential utility of this functional group in designing enzyme inhibitors.

Computational Chemistry and in Silico Approaches in N 3 Methoxybenzyl Acetamide Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.

While specific molecular docking studies on N-(3-Methoxybenzyl)acetamide are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. For instance, a study involving the closely related compound, 2-chloro-N-(3-methoxyphenyl)acetamide (m-acetamide), investigated its interaction with human topoisomerase IIα (TOP2A), a key enzyme in DNA replication and a target for anticancer drugs. bohrium.comresearchgate.netnih.gov The docking results indicated a strong binding affinity of m-acetamide to the active site of TOP2A, suggesting its potential as an inhibitor. bohrium.comresearchgate.netnih.gov

Similarly, another study on N-(2-methoxy-benzyl)-acetamide (2MBA), a positional isomer of the title compound, explored its docking with the PARP protein, a target in breast cancer therapy. researchgate.net The results revealed good molecular interactions, highlighting the potential of the methoxybenzyl acetamide (B32628) scaffold to bind to significant biological targets. researchgate.net These studies on related structures suggest that this compound likely exhibits favorable binding interactions with various protein targets, a hypothesis that can be further explored through dedicated docking simulations.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov This technique allows for the assessment of the conformational stability of a ligand within a protein's binding site and the analysis of the intricate network of interactions that stabilize the complex.

In the study of 2-chloro-N-(3-methoxyphenyl)acetamide (m-acetamide), molecular dynamics simulations were performed to validate the stability of its docked pose with human topoisomerase IIα. bohrium.comresearchgate.netnih.gov The simulations confirmed the stability of the ligand-protein complex, indicating that the predicted binding mode is likely to be maintained under physiological conditions. bohrium.comresearchgate.netnih.gov Such simulations are crucial for confirming the reliability of docking results and for understanding the dynamic nature of the ligand-receptor interactions. nih.gov For this compound, MD simulations would be a logical next step following initial docking studies to assess the stability of its potential interactions with biological targets.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

Computational models can predict a range of pharmacokinetic properties, including intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. For 2-chloro-N-(3-methoxyphenyl)acetamide, computational ADME analysis was conducted to evaluate its drug-like properties and bioavailability score. bohrium.comresearchgate.netnih.gov These analyses provide a preliminary assessment of how the compound is likely to behave in a biological system.

For this compound, a predictive analysis of its ADME properties can be performed using various computational models. The table below presents a hypothetical ADME profile for this compound based on predictions for structurally similar compounds.

| Property | Predicted Value | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity |

| CYP2D6 Inhibitor | Unlikely | Lower risk of drug-drug interactions |

| P-glycoprotein Substrate | Unlikely | Lower risk of efflux-mediated resistance |

This data is predictive and requires experimental validation.

Drug-likeness rules are guidelines used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. drugbank.comncsu.edu These rules are based on the physicochemical properties of known drugs. nih.gov

Lipinski's Rule of Five is a widely used rule of thumb which states that a compound is more likely to be orally bioavailable if it satisfies the following criteria drugbank.comresearchgate.net:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Veber's Rules add further criteria related to molecular flexibility:

Rotatable bonds ≤ 10

Polar surface area ≤ 140 Ų

Ghose's Filter defines a qualifying range for certain properties:

LogP between -0.4 and 5.6

Molar refractivity between 40 and 130

Molecular weight between 160 and 480

Number of atoms between 20 and 70

The properties of this compound have been calculated and are evaluated against these rules in the table below.

| Property | Value for this compound | Lipinski's Rule | Veber's Rule | Ghose's Filter | Status |

| Molecular Weight | 179.22 g/mol | ≤ 500 | 160-480 | Pass | |

| LogP | 1.3 (Predicted) | ≤ 5 | -0.4 to 5.6 | Pass | |

| Hydrogen Bond Donors | 1 | ≤ 5 | Pass | ||

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Pass | ||

| Rotatable Bonds | 3 | ≤ 10 | Pass | ||

| Polar Surface Area | 38.33 Ų | ≤ 140 | Pass | ||

| Molar Refractivity | 50.3 cm³ | 40-130 | Pass | ||

| Number of Atoms | 26 | 20-70 | Pass |

As indicated in the table, this compound adheres to all the criteria of Lipinski's, Veber's, and Ghose's rules, suggesting that it possesses physicochemical properties consistent with good oral bioavailability and drug-likeness.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. nih.gov

DFT calculations are used to determine various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding a molecule's reactivity, stability, and intermolecular interactions. nih.gov

Studies on related acetamide derivatives have utilized DFT to gain insights into their electronic and structural properties. tandfonline.com For instance, DFT calculations on N-(2-methoxy-benzyl)-acetamide were performed to calculate the HOMO and LUMO energy gaps, which are important for assessing the molecule's kinetic stability. researchgate.net The molecular electrostatic potential surface analysis in the same study helped to identify the electron-rich and electron-deficient regions of the molecule, which are critical for predicting sites of interaction. researchgate.net

For this compound, DFT calculations can be employed to predict its optimized geometry and electronic properties. The table below summarizes key electronic properties that would be obtained from such a calculation.

| Property | Predicted Information | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the ability to donate an electron |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept an electron |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Identifies sites for electrophilic and nucleophilic attack |

These quantum chemical insights are invaluable for rationalizing the observed biological activities of this compound and for designing new derivatives with improved properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. It translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized bonding orbitals, lone pairs, and Rydberg orbitals that align with intuitive chemical concepts.

For this compound, NBO analysis can elucidate several key aspects of its electronic structure:

Hybridization and Bonding: It can determine the hybridization of atomic orbitals involved in forming the sigma (σ) and pi (π) bonds within the molecule. For instance, it would detail the hybridization of the nitrogen and carbonyl carbon of the acetamide group, as well as the carbons of the benzene (B151609) ring.

Electron Delocalization: A crucial aspect of NBO analysis is the investigation of electron delocalization through the quantification of hyperconjugative interactions. This is achieved by examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. The second-order perturbation energy, E(2), associated with these interactions provides a measure of their strength.

In the case of this compound, significant delocalization is expected between the lone pair of the nitrogen atom (nN) and the antibonding orbital of the adjacent carbonyl group (π*C=O). This interaction is characteristic of amides and contributes to the planarity and rotational barrier of the amide bond. Furthermore, interactions between the π orbitals of the benzene ring and the p-orbitals of the methoxy (B1213986) group and the benzyllic methylene (B1212753) bridge can be quantified.

A hypothetical NBO analysis for this compound would likely reveal the data summarized in the interactive table below, highlighting the most significant donor-acceptor interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=O) | 50-70 | Amide resonance |

| n(O_methoxy) | σ(C_ring-C_ring) | 2-5 | Hyperconjugation |

| π(C_ring=C_ring) | π(C_ring=C_ring) | 15-25 | Aromatic delocalization |

| σ(C-H_benzyl) | σ(N-C_amide) | 1-3 | Hyperconjugation |

Note: The E(2) values are typical ranges for such interactions and would require specific quantum chemical calculations for precise determination for this compound.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used in computational chemistry to visualize the regions in a molecule where electron pairs are likely to be found. It provides a three-dimensional picture of the electron distribution, distinguishing between core electrons, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where values close to 1 indicate a high probability of finding a localized electron pair.

An ELF analysis of this compound would provide a visual and quantitative map of its chemical bonding and lone pair distributions. Key features that would be observed include:

Core Basins: Regions of high ELF values localized around the heavy atoms (carbon, nitrogen, and oxygen), corresponding to their core electrons.

Valence Basins:

Protonated Basins: Covalent bonds, such as C-H, C-C, C-N, and C=O bonds, would appear as distinct regions of high ELF values located between the bonded atoms.

Non-protonated Basins: The lone pairs on the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom, would be clearly visible as regions of high electron localization not associated with a proton.

The shape and population of these basins provide insights into the nature of the chemical bonds. For example, the basin for the C=O double bond would be more elongated than that of a C-C single bond, reflecting the higher electron density. The ELF analysis would also visually confirm the delocalization in the amide group and the aromatic ring through the shape and connectivity of the valence basins.

| Atomic Basin | Type | Integrated Electron Density (e) |

| V(O_carbonyl) | Lone Pair | ~2.5 - 3.0 |

| V(O_methoxy) | Lone Pair | ~2.5 - 3.0 |

| V(N) | Lone Pair | ~2.0 - 2.5 |

| V(C=O) | Bonding | ~3.0 - 3.5 |

| V(C-N) | Bonding | ~1.8 - 2.2 |

| V(C_ring, C_ring) | Bonding | ~2.5 - 3.0 (for π system) |

Note: The integrated electron densities are typical values and would need to be calculated specifically for this compound.

Virtual Screening and Rational Library Design for Novel Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. Rational library design involves the creation of a focused set of novel chemical structures based on knowledge of the target and/or existing active molecules.

For this compound, these in silico approaches can be instrumental in identifying new derivatives with potentially improved biological activity. The process typically involves the following steps:

Target Identification and Preparation: A biological target of interest is identified. The three-dimensional structure of the target, usually obtained from X-ray crystallography or homology modeling, is prepared for docking. This involves adding hydrogen atoms, assigning charges, and defining the binding pocket.

Library Preparation: A library of chemical compounds is prepared for screening. This could be a large commercial library or a rationally designed library of this compound derivatives. The derivatives can be designed by systematically modifying different parts of the parent molecule, such as:

Substitution on the benzene ring.

Modification of the methoxy group.

Alteration of the acetamide moiety.

Molecular Docking: The prepared library of molecules is then "docked" into the binding site of the target protein using specialized software. The docking program samples a large number of possible conformations and orientations of each ligand within the binding site and scores them based on their predicted binding affinity.

Hit Identification and Refinement: The top-scoring molecules, or "hits," are then selected for further analysis. This may involve more rigorous computational methods, such as molecular dynamics simulations, to better predict their binding affinity and stability.

By employing virtual screening and rational library design, researchers can efficiently explore a vast chemical space to identify promising new derivatives of this compound for further experimental testing, thereby accelerating the drug discovery process.

Analytical Methodologies for Research and Characterization of N 3 Methoxybenzyl Acetamide

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of N-(3-Methoxybenzyl)acetamide, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) bridge, the methoxy (B1213986) (-OCH3) group, and the acetyl (-COCH3) methyl group are expected. The integration of these signals reveals the relative number of protons in each group, while their splitting patterns (e.g., singlets, doublets, triplets) indicate adjacent protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the this compound molecule produces a distinct signal. This allows for the unambiguous identification of the carbonyl carbon of the acetamide (B32628) group, the carbons of the aromatic ring, the methylene carbon, the methoxy carbon, and the acetyl methyl carbon.

| ¹H NMR Data for this compound |

| Chemical Shift (δ) ppm |

| ~7.25 |

| ~6.80 |

| ~5.80 |

| ~4.35 |

| ~3.80 |

| ~2.00 |

| ¹³C NMR Data for this compound |

| Chemical Shift (δ) ppm |

| ~170.0 |

| ~160.0 |

| ~140.5 |

| ~129.5 |

| ~120.0 |

| ~113.5 |

| ~113.0 |

| ~55.0 |

| ~44.0 |

| ~23.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS, EI-MS, HREI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass, which for this compound is m/z 179. This technique also produces a characteristic fragmentation pattern that can provide structural information. Common fragments may include the loss of the acetyl group or cleavage at the benzylic position.